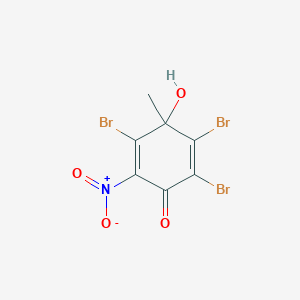![molecular formula C19H27N3O5Si B14327244 N-[4-(4-Aminophenoxy)phenyl]-N'-[3-(trimethoxysilyl)propyl]urea CAS No. 105822-32-0](/img/structure/B14327244.png)
N-[4-(4-Aminophenoxy)phenyl]-N'-[3-(trimethoxysilyl)propyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-Aminophenoxy)phenyl]-N’-[3-(trimethoxysilyl)propyl]urea is a complex organic compound with a unique structure that combines aromatic amine and silane functionalitiesIts structure includes a urea linkage, an aromatic amine, and a trimethoxysilyl group, which contribute to its diverse reactivity and functionality .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Aminophenoxy)phenyl]-N’-[3-(trimethoxysilyl)propyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminophenol with 4-nitrophenyl isocyanate to form an intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with 3-(trimethoxysilyl)propyl isocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
N-[4-(4-Aminophenoxy)phenyl]-N’-[3-(trimethoxysilyl)propyl]urea undergoes various chemical reactions, including:
Oxidation: The aromatic amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic amine can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
N-[4-(4-Aminophenoxy)phenyl]-N’-[3-(trimethoxysilyl)propyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a functionalizing agent for surfaces.
Biology: Employed in the modification of biomolecules and as a linker in bioconjugation techniques.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its silane functionality.
作用機序
The mechanism of action of N-[4-(4-Aminophenoxy)phenyl]-N’-[3-(trimethoxysilyl)propyl]urea involves its ability to form covalent bonds with various substrates through its silane group. This enables the compound to act as a coupling agent, facilitating the attachment of organic molecules to inorganic surfaces. The aromatic amine group can participate in hydrogen bonding and π-π interactions, further enhancing its reactivity and functionality .
類似化合物との比較
Similar Compounds
N-[4-(4-Aminophenoxy)phenyl]urea: Lacks the trimethoxysilyl group, resulting in different reactivity and applications.
N-[3-(Trimethoxysilyl)propyl]urea: Does not contain the aromatic amine group, limiting its use in certain applications.
Uniqueness
N-[4-(4-Aminophenoxy)phenyl]-N’-[3-(trimethoxysilyl)propyl]urea is unique due to its combination of aromatic amine and silane functionalities, which provide a versatile platform for various chemical modifications and applications. This dual functionality makes it particularly valuable in fields requiring surface modification and bioconjugation .
特性
CAS番号 |
105822-32-0 |
|---|---|
分子式 |
C19H27N3O5Si |
分子量 |
405.5 g/mol |
IUPAC名 |
1-[4-(4-aminophenoxy)phenyl]-3-(3-trimethoxysilylpropyl)urea |
InChI |
InChI=1S/C19H27N3O5Si/c1-24-28(25-2,26-3)14-4-13-21-19(23)22-16-7-11-18(12-8-16)27-17-9-5-15(20)6-10-17/h5-12H,4,13-14,20H2,1-3H3,(H2,21,22,23) |
InChIキー |
PFTPNYNXKWCKQV-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCCNC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)N)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Methoxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14327161.png)
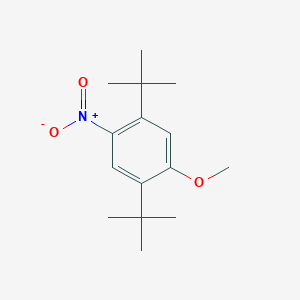
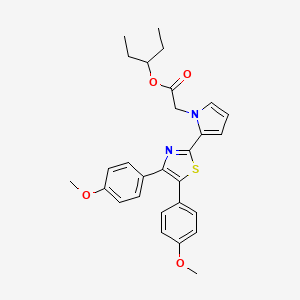
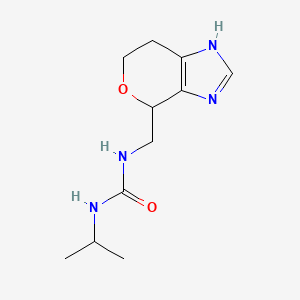

![1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane](/img/structure/B14327184.png)
![4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14327188.png)
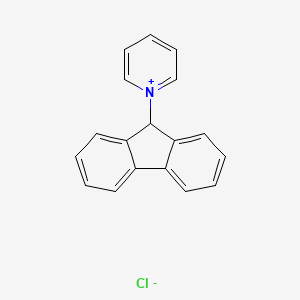

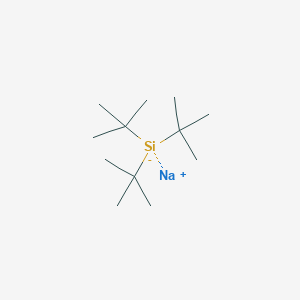

![Tributyl[(octahydro-1H-4,7-methanoinden-5-yl)methoxy]stannane](/img/structure/B14327199.png)
![1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one](/img/structure/B14327204.png)
